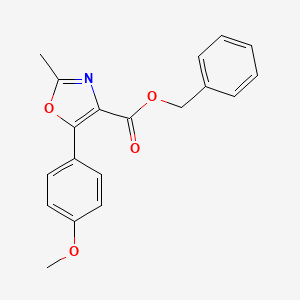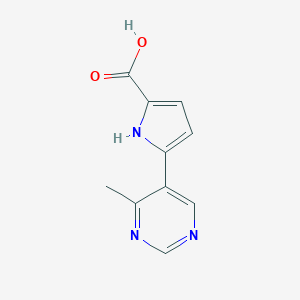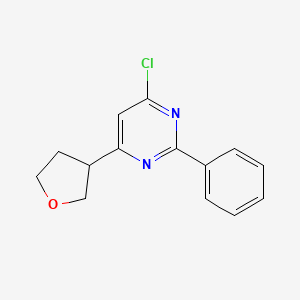
Benzyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzoate de 5-(4-méthoxyphényl)-2-méthyloxazole-4-yle est un composé organique qui appartient à la classe des dérivés d'oxazole. Ce composé est caractérisé par la présence d'un groupe benzyle, d'un groupe méthoxyphényle et d'un cycle oxazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du benzoate de 5-(4-méthoxyphényl)-2-méthyloxazole-4-yle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est la réaction de couplage de Suzuki–Miyaura, qui est largement utilisée pour former des liaisons carbone-carbone . Cette réaction implique le couplage d'un halogénure d'aryle avec un composé organoboré dans la présence d'un catalyseur au palladium. Les conditions de réaction sont généralement douces et tolérantes à divers groupes fonctionnels.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la réaction de couplage de Suzuki–Miyaura pour la synthèse à grande échelle. Cela inclut la sélection de solvants, de catalyseurs et de conditions de réaction appropriés pour maximiser le rendement et minimiser les coûts. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut encore améliorer l'efficacité de la production industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Le benzoate de 5-(4-méthoxyphényl)-2-méthyloxazole-4-yle subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogènes en présence d'un catalyseur tel que le chlorure de fer(III).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
Le benzoate de 5-(4-méthoxyphényl)-2-méthyloxazole-4-yle a une large gamme d'applications de recherche scientifique, notamment :
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres composés précieux.
Mécanisme d'action
Le mécanisme d'action du benzoate de 5-(4-méthoxyphényl)-2-méthyloxazole-4-yle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs. Cela peut entraîner la modulation des voies biochimiques et l'exercice d'effets thérapeutiques . La structure du composé lui permet d'interagir avec diverses cibles biologiques, ce qui en fait une molécule polyvalente pour la découverte et le développement de médicaments.
Applications De Recherche Scientifique
Benzyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Benzyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This can lead to the modulation of biochemical pathways and the exertion of therapeutic effects . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug discovery and development.
Comparaison Avec Des Composés Similaires
Composés similaires
5-(4-Méthoxyphényl)-1H-indoles : Ces composés partagent un groupe méthoxyphényle similaire et ont été étudiés pour leurs propriétés pharmacologiques.
5-(4-Méthoxyphényl)-1H-imidazoles : Ces composés partagent également un groupe méthoxyphényle similaire et ont été étudiés pour leurs activités inhibitrices enzymatiques.
Unicité
Le benzoate de 5-(4-méthoxyphényl)-2-méthyloxazole-4-yle est unique en raison de son cycle oxazole, qui lui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C19H17NO4 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
benzyl 5-(4-methoxyphenyl)-2-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-13-20-17(19(21)23-12-14-6-4-3-5-7-14)18(24-13)15-8-10-16(22-2)11-9-15/h3-11H,12H2,1-2H3 |
Clé InChI |
VTRCYAZOHJGECG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(O1)C2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11780800.png)









